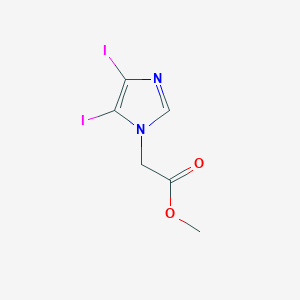

methyl 2-(4,5-diiodo-1H-imidazol-1-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-(4,5-diiodoimidazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6I2N2O2/c1-12-4(11)2-10-3-9-5(7)6(10)8/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFNMDNSWDYAVNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=NC(=C1I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6I2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4,5-diiodo-1H-imidazol-1-yl)acetate typically involves the iodination of an imidazole precursor followed by esterification. One common method involves the reaction of 4,5-diiodoimidazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4,5-diiodo-1H-imidazol-1-yl)acetate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atoms can be substituted by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The imidazole ring can participate in redox reactions, although the specific conditions and reagents depend on the desired transformation.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Substitution: Formation of 4,5-disubstituted imidazole derivatives.

Oxidation: Formation of imidazole N-oxides.

Hydrolysis: Formation of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid.

Scientific Research Applications

Chemistry

Methyl 2-(4,5-diiodo-1H-imidazol-1-yl)acetate serves as a crucial building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as substitution and hydrolysis, makes it valuable in organic synthesis.

Biology

The compound has been investigated for its potential bioactive properties. It exhibits a range of biological activities:

- Antibacterial Activity : Effective against various bacterial strains.

- Antifungal Activity : Demonstrates efficacy against fungi like Cryptococcus neoformans.

- Antitumor Activity : Potentially inhibits tumor cell proliferation.

- Anti-inflammatory and Antidiabetic Properties : Shows promise in reducing inflammation markers and managing diabetes-related conditions .

Medicine

Research has explored its therapeutic properties, particularly in antimicrobial and anticancer applications. Studies indicate that this compound can inhibit the growth of certain pathogens and may have applications in treating infections resistant to conventional antibiotics .

Industry

In industrial applications, this compound is utilized in developing novel materials and catalysts. Its unique reactivity due to iodine substitution allows for innovative approaches in material science.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant zones of inhibition compared to standard antibiotics, suggesting its potential as a therapeutic agent against resistant strains .

Case Study 2: Anticancer Research

In vitro studies demonstrated that this compound inhibited cell proliferation in various cancer cell lines. The mechanism involved the induction of apoptosis through specific biochemical pathways, highlighting its potential role in cancer therapy .

Mechanism of Action

The mechanism of action of methyl 2-(4,5-diiodo-1H-imidazol-1-yl)acetate involves its interaction with specific molecular targets. The iodine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or enzymes. Additionally, the imidazole ring can interact with metal ions or other biomolecules, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Structural Variations

Halogenation Patterns

- Methyl 2-(4,5-Diiodo-1H-imidazol-1-yl)acetate : The 4,5-diiodo substitution introduces significant steric hindrance and electron-withdrawing effects, which may reduce reactivity in nucleophilic substitutions compared to lighter halogens (e.g., chloro or bromo derivatives).

- 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic Acid : Substitution with a nitro group at the 5-position (instead of iodine) enhances electrophilicity, making this compound more reactive in redox or catalytic reactions. The carboxylic acid group also improves water solubility compared to the ester in the target compound .

Functional Group Variations

- 1-(3,5-Dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole : Methoxy and phenyl groups enhance π-π stacking and metal-coordination capabilities, enabling applications as chemosensors or ligands for Ir³⁺ complexes. The absence of halogens or ester groups limits direct comparison but highlights the versatility of imidazole scaffolds in materials science .

- 1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole (Hydroxymetronidazole) : Hydroxyethyl and hydroxymethyl groups improve hydrophilicity and bioavailability, contrasting with the lipophilic ester in the target compound. This derivative is a metabolite of the antibiotic metronidazole, underscoring the pharmacological relevance of nitroimidazoles .

Physical and Chemical Properties

Biological Activity

Methyl 2-(4,5-diiodo-1H-imidazol-1-yl)acetate is a notable compound within the imidazole derivatives, recognized for its diverse biological activities. This article explores its biological activity through various studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound features a five-membered heterocyclic imidazole ring substituted with two iodine atoms and an ester functional group. The synthesis typically involves the iodination of an imidazole precursor followed by esterification. A common method includes reacting 4,5-diiodoimidazole with methyl bromoacetate in the presence of potassium carbonate in dimethylformamide (DMF) at elevated temperatures.

The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways. Imidazole derivatives are known to exhibit a range of activities:

- Antibacterial : Effective against various bacterial strains.

- Antifungal : Demonstrates activity against fungi such as Cryptococcus neoformans.

- Antitumor : Potentially inhibits tumor cell proliferation.

- Anti-inflammatory : Reduces inflammation markers in biological assays.

- Antidiabetic : Shows promise in managing diabetes-related conditions.

The presence of iodine enhances its reactivity and ability to form halogen bonds, which may contribute to its biological efficacy .

Antimicrobial Activity

A study evaluating the antimicrobial properties of imidazole derivatives indicated that this compound exhibited significant antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) values were comparable to other known antimicrobial agents .

Cytotoxicity Evaluation

In assessing cytotoxic effects, several studies have shown that while some imidazole derivatives can be cytotoxic, this compound demonstrated relatively low cytotoxicity against human embryonic kidney cells (HEK293) at effective antimicrobial concentrations. This suggests a favorable therapeutic index for further development .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Diiodinated imidazole with ester group | Antibacterial, antifungal, antitumor |

| 4,5-Diiodoimidazole | Lacks ester group | Antimicrobial |

| Methyl 2-(1H-imidazol-1-yl)acetate | No iodine substitution | Limited biological activity |

| 2-(4,5-Dichloro-1H-imidazol-1-yl)acetate | Chlorinated instead of iodinated | Varies; generally lower activity |

Case Studies and Research Findings

Recent research has highlighted the potential applications of this compound in drug development. For instance:

- Antimicrobial Screening : Investigations into its efficacy against MRSA revealed that it could serve as a lead compound for developing new antibiotics .

- Cancer Research : Preliminary studies suggest that it may inhibit specific cancer cell lines, warranting further exploration into its anticancer properties .

- Inflammatory Disorders : Its anti-inflammatory properties have been evaluated in various models, indicating potential use in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.